molecular formula C15H12Cl4N2O B11705462 N-(1-anilino-2,2,2-trichloroethyl)-2-chlorobenzamide

N-(1-anilino-2,2,2-trichloroethyl)-2-chlorobenzamide

Cat. No.: B11705462
M. Wt: 378.1 g/mol
InChI Key: VGXCCFFIBVLTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloro-1-(phenylamino)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2,2,2-trichloro-1-(3-phenylthioureido)ethyl]benzamide
  • 2-chloro-N-[2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl]benzamide
  • 2-nitro-N-[2,2,2-trichloro-1-(2-chlorophenylamino)ethyl]benzamide

Uniqueness

2-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of a phenylamino group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12Cl4N2O

Molecular Weight

378.1 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-2-chlorobenzamide

InChI

InChI=1S/C15H12Cl4N2O/c16-12-9-5-4-8-11(12)13(22)21-14(15(17,18)19)20-10-6-2-1-3-7-10/h1-9,14,20H,(H,21,22)

InChI Key

VGXCCFFIBVLTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.